Betainealdehyde Diethylacetal Chloride
Overview
Description
Synthesis Analysis
The synthesis of related acetals, such as diethylacetal, involves reacting alcohols with aldehydes in the presence of catalysts like acid resin Amberlyst 18. This process has been thoroughly studied to determine reaction equilibrium constants and kinetic parameters, providing a basis for the synthesis of more complex acetals and related compounds (Silva & Rodrigues, 2001).
Molecular Structure Analysis
Molecular modeling studies, such as those on diethylzinc addition to benzaldehyde, offer insights into the molecular structure and stereoselective reactions of compounds with acetal functionalities. These analyses help in understanding the effects of different substituents and the molecular environment on reactivity and product formation (Sosa-Rivadeneyra et al., 2003).
Safety And Hazards
Specific safety and hazard information for Betainealdehyde Diethylacetal Chloride is not readily available. However, general safety measures for handling chemicals should be followed, such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition5.
Future Directions
The future directions for Betainealdehyde Diethylacetal Chloride are not explicitly mentioned in the search results. However, related compounds like betaine are being studied for their role in biological processes and potential applications in addressing challenges at the water-energy nexus67.
properties
IUPAC Name |
2,2-diethoxyethyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO2.ClH/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKADRIYSJAEIV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[N+](C)(C)C)OCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616954 | |
Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betainealdehyde Diethylacetal Chloride | |
CAS RN |
110675-66-6 | |
Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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